molecular formula C15H12N2OS B2636890 N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-44-6

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2636890
CAS No.: 478079-44-6
M. Wt: 268.33
InChI Key: TVYBBQVMXWKPFN-UHFFFAOYSA-N
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Description

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thienoquinoline core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thienoquinoline core, followed by the introduction of the cyclopropyl group and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline derivatives: Compounds with similar core structures but different substituents.

    Cyclopropyl-containing compounds: Molecules that include the cyclopropyl group but differ in other structural aspects.

Uniqueness

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14(16-11-5-6-11)13-8-10-7-9-3-1-2-4-12(9)17-15(10)19-13/h1-4,7-8,11H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBBQVMXWKPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329731
Record name N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478079-44-6
Record name N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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